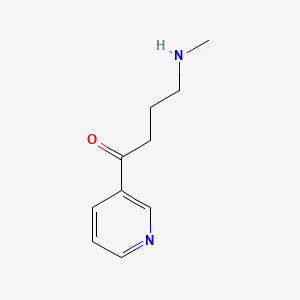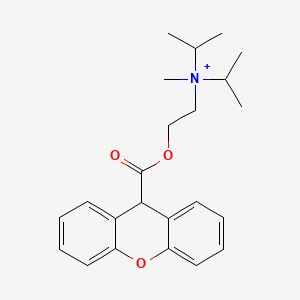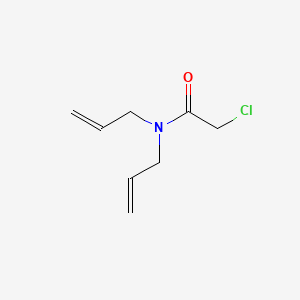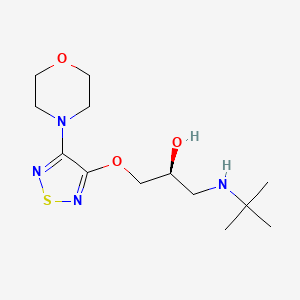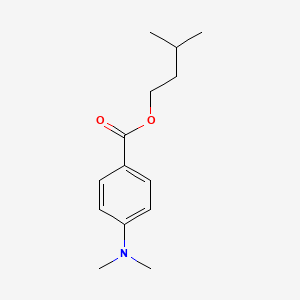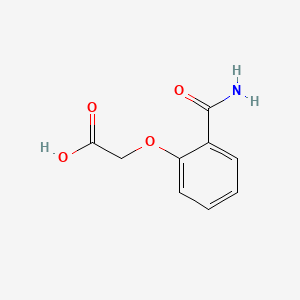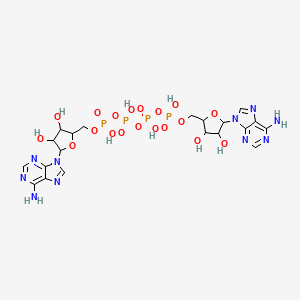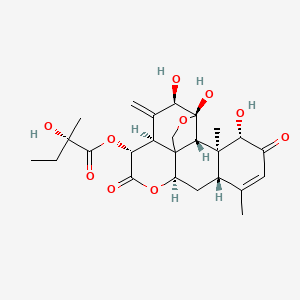
13,18-Dehydroglaucarubinone
Overview
Description
13,18-Dehydroglaucarubinone is a quassinoid compound isolated from the plant Simarouba amara, which belongs to the Simaroubaceae family . This compound has garnered significant attention due to its potent antineoplastic properties, particularly its ability to inhibit the growth of murine lymphocytic leukemia P388 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The isolation of 13,18-Dehydroglaucarubinone involves the extraction of the dried, finely ground root bark of Simarouba amara with hexane and boiling water . The aqueous extract is then concentrated under reduced pressure and continuously extracted with chloroform. The chloroform extract is evaporated to yield a bright yellow foam, which crystallizes upon the addition of chloroform to form this compound as colorless needles .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the compound is obtained through the extraction and isolation process from Simarouba amara.
Chemical Reactions Analysis
Types of Reactions: 13,18-Dehydroglaucarubinone undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
13,18-Dehydroglaucarubinone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 13,18-Dehydroglaucarubinone involves its interaction with cellular targets to inhibit the growth of cancer cells . The compound is believed to interfere with DNA synthesis and induce apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation, but it is known to significantly inhibit the growth of murine lymphocytic leukemia P388 .
Comparison with Similar Compounds
- 2′-Acetylglaucarubine
- Glaucarubinone
- Ailanthone
- 6-α-Tigloyloxychaparrinone
Comparison: 13,18-Dehydroglaucarubinone is unique among these compounds due to its specific structural features and potent antineoplastic activity . While other quassinoids like glaucarubinone and ailanthone also exhibit antineoplastic properties, this compound has shown significant efficacy in inhibiting the growth of specific cancer cell lines .
Properties
IUPAC Name |
[(4S,5R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-14,18-dimethyl-6-methylidene-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] (2S)-2-hydroxy-2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O10/c1-6-22(4,31)21(30)35-16-15-11(3)17(27)25(32)20-23(5)12(10(2)7-13(26)18(23)28)8-14(34-19(16)29)24(15,20)9-33-25/h7,12,14-18,20,27-28,31-32H,3,6,8-9H2,1-2,4-5H3/t12-,14+,15+,16+,17+,18+,20+,22-,23+,24?,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFLFYQXNGASKC-MMFZEHEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)OC1C2C(=C)C(C3(C4C2(CO3)C(CC5C4(C(C(=O)C=C5C)O)C)OC1=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@](C)(C(=O)O[C@@H]1[C@H]2C(=C)[C@H]([C@@]3([C@H]4C2(CO3)[C@@H](C[C@@H]5[C@@]4([C@@H](C(=O)C=C5C)O)C)OC1=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68703-94-6 | |
| Record name | 13,18-Dehydroglaucarubinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068703946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


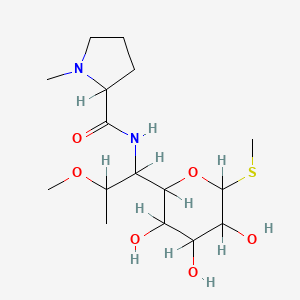
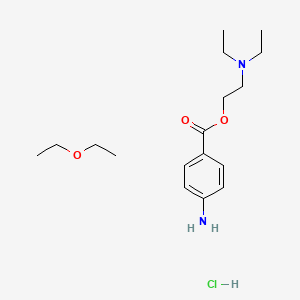

![(2S)-2-methyl-4-[(2R,12S,15R)-2,12,15-trihydroxy-15-[(5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2H-furan-5-one](/img/structure/B1209220.png)
